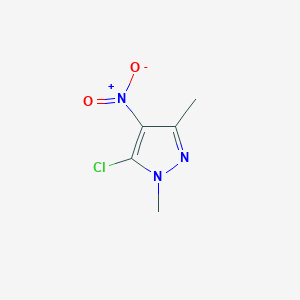

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

説明

特性

IUPAC Name |

5-chloro-1,3-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMBDRIOUHCVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299411 | |

| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-73-0 | |

| Record name | 13551-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a valuable intermediate in the development of various pharmacologically active compounds. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction mechanisms and workflows using clear diagrams.

Introduction

This compound is a key building block in organic synthesis, particularly for the preparation of fused heterocyclic systems with potential therapeutic applications. Its synthesis is typically achieved through a multi-step process commencing with the well-established Knorr pyrazole synthesis, followed by electrophilic nitration and subsequent chlorination. This guide delineates a reliable and reproducible three-step synthetic route.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a three-step sequence starting from readily available commercial reagents. The workflow begins with the synthesis of 1,3-dimethyl-5-pyrazolone, which is then subjected to nitration at the C4 position, followed by chlorination at the C5 position to yield the final product.

Caption: Overall three-step synthesis workflow.

Experimental Protocols and Data

Step 1: Synthesis of 1,3-Dimethyl-5-pyrazolone

This step involves the cyclocondensation reaction of ethyl acetoacetate with methylhydrazine, a classic example of the Knorr pyrazole synthesis.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, ethyl acetoacetate is dissolved in ethanol. Methylhydrazine is added dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux for 3 hours. The solvent is then removed under reduced pressure, and the resulting crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-dimethyl-5-pyrazolone as a white solid.

| Parameter | Value | Reference |

| Reactants | Ethyl acetoacetate, Methylhydrazine | N/A |

| Solvent | Ethanol | N/A |

| Reaction Temperature | Reflux (approx. 78 °C) | N/A |

| Reaction Time | 3 hours | N/A |

| Yield | 85-95% | N/A |

Step 2: Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol

The second step is the electrophilic nitration of the pyrazolone ring at the C4 position. The enol tautomer of the pyrazolone is the reactive species in this reaction.

Experimental Protocol:

To a stirred solution of 1,3-dimethyl-5-pyrazolone in glacial acetic acid, a nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with cold water until neutral, and dried to afford 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol.

| Parameter | Value | Reference |

| Reactant | 1,3-Dimethyl-5-pyrazolone | N/A |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | N/A |

| Solvent | Glacial Acetic Acid | N/A |

| Reaction Temperature | 0-5 °C, then room temperature | N/A |

| Reaction Time | 2-3 hours | N/A |

| Yield | 75-85% | N/A |

Step 3: Synthesis of this compound

The final step involves the chlorination of the 4-nitropyrazolone, which proceeds via the conversion of the enolic hydroxyl group at C5 into a chloro substituent.

Experimental Protocol:

A mixture of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol and phosphorus oxychloride (POCl₃) is heated at reflux for 4 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to give the final product, this compound, as a crystalline solid.

| Parameter | Value | Reference |

| Reactant | 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol | N/A |

| Reagent | Phosphorus Oxychloride (POCl₃) | N/A |

| Reaction Temperature | Reflux (approx. 105 °C) | N/A |

| Reaction Time | 4 hours | N/A |

| Yield | 80-90% | N/A |

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for each synthetic step.

Mechanism of Knorr Pyrazole Synthesis

Caption: Mechanism of the Knorr pyrazole synthesis.

Mechanism of Electrophilic Nitration

Caption: Mechanism of electrophilic nitration.

Mechanism of Chlorination with POCl₃

Caption: Mechanism of chlorination with POCl₃.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

-

Methylhydrazine: Toxic and corrosive. Handle with extreme care.

-

Nitric Acid (fuming) and Sulfuric Acid (concentrated): Highly corrosive and strong oxidizing agents. Handle with caution and avoid contact with skin and eyes.

-

Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a dry environment and under inert atmosphere if possible.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step process involving Knorr pyrazole synthesis, nitration, and chlorination. This guide provides detailed protocols and mechanistic insights to facilitate its preparation in a laboratory setting. The presented data and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds recognized for their wide-ranging pharmacological and biological activities.[1][2][3] Pyrazole derivatives are key structural motifs in medicinal chemistry and are integral to the development of various therapeutic agents, including those with anti-inflammatory, antibacterial, anticancer, and analgesic properties.[1][2][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential research applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 13551-73-0 | [6][7] |

| Molecular Formula | C5H6ClN3O2 | [5][7] |

| Molecular Weight | 175.58 g/mol | [7] |

| Monoisotopic Mass | 175.01485 Da | [5] |

| Appearance | Not specified (likely solid) | |

| Purity | ≥97% (commercially available) | [7] |

| InChI | InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | [5] |

| SMILES | CC1=NN(C(=C1--INVALID-LINK--[O-])Cl)C | [5] |

Synthesis and Characterization

A plausible synthetic pathway could involve the nitration of 5-chloro-1,3-dimethyl-1H-pyrazole. The starting material itself can be synthesized from 1,3-dimethyl-5-pyrazolone.[11]

General Experimental Protocol for Synthesis of a Related Compound (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

This protocol, adapted from the synthesis of a structurally similar compound, illustrates a common synthetic strategy for chloropyrazoles.[10]

-

Vilsmeier Reagent Preparation: To ice-cold dimethylformamide (DMF, 15 mmol), slowly add phosphorus oxychloride (POCl3, 35 mmol) dropwise over 15 minutes while stirring. Maintain the temperature at 0°C for an additional 20 minutes.

-

Reaction with Pyrazolone: Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) to the Vilsmeier reagent.

-

Reflux: Heat the reaction mixture under reflux for 1.5 hours.

-

Work-up: After cooling, pour the reaction mixture into ice water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Characterization Techniques

The characterization of novel pyrazole derivatives typically involves a combination of spectroscopic and analytical methods to confirm the structure and purity.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the protons and carbons, respectively, providing crucial information about the molecular structure. For pyrazole derivatives, characteristic shifts for the ring protons and carbons, as well as the substituent groups, are expected.[2][4]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C=N, N-O (from the nitro group), and C-Cl bonds.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl) in the compound, which should be in agreement with the calculated values for the proposed molecular formula.[4]

Potential Research Applications and Screening Workflow

Given the established biological activities of the pyrazole scaffold, this compound represents a valuable starting point for further chemical modification and biological screening in drug discovery programs.[1][2][3] The chloro and nitro substituents offer reactive handles for a variety of chemical transformations, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The compound can serve as a precursor for other functionalized pyrazoles. For example, it can undergo hydrazinolysis to form 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, a key intermediate in the synthesis of pyrazolotriazines, which have shown a range of biological activities.[13]

Proposed In Vitro Screening Workflow

For a novel compound like this compound, a structured in vitro screening cascade is essential to identify potential therapeutic activities.[14][15] This process allows for rapid and informed decision-making in the early stages of drug discovery.[14][15]

Below is a conceptual workflow for the initial screening of this compound and its derivatives, visualized using Graphviz.

References

- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C5H6ClN3O2) [pubchemlite.lcsb.uni.lu]

- 6. 13551-73-0|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 5-Chloro-1,3-dimethylpyrazole [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. international-biopharma.com [international-biopharma.com]

- 15. international-biopharma.com [international-biopharma.com]

An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

CAS Number: 13551-73-0

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential relevance as a synthetic intermediate for developing novel bioactive molecules.

Physicochemical and Spectroscopic Data

This compound is a stable compound under standard conditions. Its key physicochemical properties are summarized in the table below, providing a valuable resource for researchers and chemists.

| Property | Value |

| CAS Number | 13551-73-0[1] |

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| Appearance | Solid |

| Melting Point | 76-80 °C |

| Boiling Point | 275.7 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

Note: Some physical properties are predicted based on computational models.

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the nitration of the corresponding 5-chloro-1,3-dimethyl-1H-pyrazole precursor. This electrophilic substitution reaction typically occurs at the C4 position of the pyrazole ring.

Experimental Protocol: Nitration of 5-chloro-1,3-dimethyl-1H-pyrazole

Materials:

-

5-chloro-1,3-dimethyl-1H-pyrazole

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄) or oleum

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 5-chloro-1,3-dimethyl-1H-pyrazole to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining a low temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.

-

The solid precipitate of this compound can be collected by filtration.

-

The crude product should be washed with cold water until the washings are neutral and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Precursor for Further Synthesis

This compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds. A key reaction is its conversion to 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole through hydrazinolysis.[3] This reaction involves the nucleophilic substitution of the chloro group by hydrazine. The resulting hydrazino-pyrazole is a precursor for the synthesis of pyrazolotriazines, a class of compounds with potential biological activities.[3]

Caption: Conversion to 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.

Biological Context and Potential Applications

While direct experimental evidence for the biological activity of this compound is limited in the current body of scientific literature, the pyrazole scaffold is a well-established pharmacophore. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Anti-inflammatory and Analgesic: As exemplified by the COX-2 inhibitor Celecoxib.

-

Antimicrobial and Antifungal: Numerous pyrazole-containing compounds have been investigated for their efficacy against various pathogens.

-

Anticancer: The pyrazole ring is a core component of several kinase inhibitors and other anticancer agents.

-

Agrochemicals: Pyrazole derivatives are utilized as herbicides and insecticides.[4]

The presence of both a chloro and a nitro group on the pyrazole ring of the title compound makes it an interesting candidate for further chemical modifications. The chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then be further functionalized. These transformations open up avenues for the creation of diverse libraries of pyrazole derivatives for biological screening.

Given its role as a precursor to 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole and subsequently to pyrazolotriazines, its primary current application in research appears to be as a building block for more complex, potentially bioactive heterocyclic systems.[3] Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound is a readily synthesizable pyrazole derivative with potential as a versatile intermediate in organic synthesis. While its own biological profile remains to be thoroughly investigated, its chemical reactivity, particularly the ability to undergo nucleophilic substitution of the chlorine atom, makes it a valuable tool for the development of new compounds with potential applications in medicine and agriculture. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole (C₅H₆ClN₃O₂). While this specific molecule is not extensively documented in peer-reviewed literature, this guide consolidates available data and proposes a viable synthetic pathway based on established pyrazole chemistry. It includes key physicochemical properties, a detailed, albeit proposed, experimental protocol for its synthesis, and a confirmed chemical reaction. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and related nitro-pyrazole compounds in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring is functionalized with a chlorine atom at position 5, two methyl groups at positions 1 and 3, and a nitro group at position 4.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. The melting point has been reported by chemical suppliers, while other data is derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O₂ | PubChem[1] |

| Molecular Weight | 175.57 g/mol | SynQuest Labs[2] |

| CAS Number | 13551-73-0 | SynQuest Labs[2] |

| Melting Point | 75-77 °C | SynQuest Labs[2] |

| Predicted Density | 1.6±0.1 g/cm³ | chemBlink[3] |

| Predicted Boiling Point | 275.7±35.0 °C at 760 mmHg | chemBlink[3] |

| Predicted Flash Point | 120.6±25.9 °C | chemBlink[3] |

| SMILES | CN1N=C(C)C(=C1--INVALID-LINK--[O-])Cl | PubChem[1] |

| InChI | InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | PubChem[1] |

Spectral Data

Table 2: Spectroscopic Data for the Precursor 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole [4]

| Type | Data |

| ¹H NMR (CDCl₃) | δ (ppm) 2.22 (s, 3H, 3-Me), 3.84 (s, 3H, 1-Me) |

| ¹³C NMR (CDCl₃) | δ (ppm) 14.4 (3-Me), 37.1 (1-Me), 60.8 (C-4), 131.3 (C-5), 150.4 (C-3) |

| ¹⁵N NMR (CDCl₃) | δ (ppm) -186.1 (N-1), -77.5 (N-2) |

| IR (KBr) | ν (cm⁻¹) 2923, 1497, 1350, 1271, 1107, 1053, 1022, 638 |

| MS (EI, 70 eV) | m/z (%) 256/258 (M⁺, 19/7), 160 (14), 128 (24), 96 (18), 64 (100) |

Synthesis and Reactivity

While a specific, end-to-end synthesis protocol for this compound is not published, a logical and experimentally supported pathway can be proposed. This involves the initial synthesis of the pyrazole core followed by electrophilic nitration.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 1,3-dimethyl-5-pyrazolone.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

This procedure is adapted from the Vilsmeier-Haack reaction used for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[5]

-

In a three-necked flask equipped with a stirrer and a dropping funnel, add dimethylformamide (DMF).

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.

-

After the addition is complete, stir the mixture for an additional 20 minutes.

-

Slowly add 1,3-dimethyl-5-pyrazolone to the mixture.

-

Raise the temperature to 80-90°C and continue the reaction, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and slowly pour it into ice water.

-

Neutralize the aqueous solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-Chloro-1,3-dimethyl-1H-pyrazole.

Step 2: Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole

This protocol is based on general methods for the nitration of pyrazole rings.

-

In a flask, add 5-Chloro-1,3-dimethyl-1H-pyrazole to concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.

-

Separately, prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the pyrazole solution, maintaining a low temperature.

-

After the addition, allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specified time, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Known Reactivity: Hydrazinolysis

A known reaction of this compound is its hydrazinolysis to form 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. This is a nucleophilic aromatic substitution (SNAAr) reaction.

Caption: Hydrazinolysis of this compound.

Potential Applications in Drug Development and Research

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific combination of substituents in this compound—a halogen, a nitro group, and methyl groups—offers several avenues for further chemical modification and exploration of its bioactivity. The nitro group can be reduced to an amine, providing a handle for amide bond formation, while the chloro group can be a site for nucleophilic substitution, as demonstrated by its reaction with hydrazine. These features make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the functional groups present and data for related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Safety Data Sheets (SDS) for structurally similar compounds suggest that pyrazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[6][7][8][9]

Conclusion

This compound is a functionalized pyrazole with potential as a building block in synthetic and medicinal chemistry. This guide has provided a consolidated summary of its known properties and a scientifically plausible, though not explicitly published, route for its synthesis. The outlined reactivity and the general biological significance of the pyrazole scaffold suggest that this compound could be a valuable intermediate for the development of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CAS 13551-73-0 | 4H54-5-W3 | MDL MFCD00052534 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. CAS # 13551-73-0, this compound: more information. [ww.chemblink.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

The Biological Frontier of Nitropyrazoles: A Technical Guide to Their Therapeutic Potential

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning field of nitropyrazole compounds and their significant biological activities. This document synthesizes current research on their anticancer and antimicrobial properties, providing quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Introduction to Nitropyrazoles

Nitropyrazoles, a class of heterocyclic organic compounds, are characterized by a five-membered pyrazole ring bearing one or more nitro groups. The introduction of the nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyrazole scaffold, often enhancing its biological efficacy. This has led to extensive investigation into their potential as therapeutic agents. This guide will explore the key biological activities of nitropyrazoles, with a focus on their anticancer and antimicrobial applications.

Anticancer Activity of Nitropyrazole Compounds

Nitropyrazole derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of oxidative stress and interaction with cellular macromolecules.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various nitropyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | MCF-7 (Breast) | < 10 | Cisplatin | > 10 |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | ES-2 (Ovarian) | ~10 | Cisplatin | > 10 |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | A549 (Lung) | > 10 | Cisplatin | ~10 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | N/A | N/A | N/A | N/A |

Note: The table presents a selection of available data. "N/A" indicates that specific quantitative data was not available in the cited sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][2][3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitropyrazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity of Nitropyrazole Compounds

Nitropyrazole derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The nitro group is crucial for this activity, often participating in redox cycling that generates reactive oxygen species detrimental to microbial cells.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |

| N/A | Aspergillus niger | 1 | Clotrimazole | 2 |

| N/A | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |

Note: The table presents a selection of available data. "N/A" indicates that the specific compound structure was not provided in the summary.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][7][8][9][10][11]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

-

Compound Dilution: A two-fold serial dilution of the nitropyrazole compound is prepared in a 96-well plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Controls: Positive (microorganism and broth), negative (broth only), and sterility (compound and broth) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Biological Activity

The biological effects of nitropyrazole compounds are attributed to several underlying mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interactions with DNA.

Induction of Reactive Oxygen Species (ROS)

The nitro group of nitropyrazoles can undergo enzymatic reduction within cells, leading to the formation of nitro radical anions. In the presence of molecular oxygen, these radicals can be re-oxidized, generating superoxide radicals and other ROS. This futile redox cycling results in a state of oxidative stress, which can damage cellular components and trigger apoptosis.

Interaction with DNA

Some nitropyrazole derivatives have been shown to interact with DNA, potentially through intercalation or groove binding.[12][13] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some compounds may induce DNA cleavage, either directly or through the action of ROS.[13]

Conclusion and Future Directions

Nitropyrazole compounds represent a promising class of biologically active molecules with demonstrated anticancer and antimicrobial potential. The data and protocols presented in this guide highlight the significant progress made in understanding their therapeutic applications. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds to enable the rational design of more potent and selective derivatives. Further in vivo studies are also crucial to validate the therapeutic efficacy and safety of lead nitropyrazole candidates. The continued exploration of this chemical space holds considerable promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. static.igem.wiki [static.igem.wiki]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. youtube.com [youtube.com]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-known privileged structure, appearing in numerous biologically active compounds. The presence of a chloro group, a nitro group, and two methyl groups on the pyrazole ring suggests that this molecule may exhibit unique electronic and steric properties, influencing its reactivity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, along with plausible experimental protocols for its synthesis and characterization.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃O₂ | [1][2][3] |

| Molecular Weight | 175.58 g/mol | [2] |

| CAS Number | 13551-73-0 | [2] |

| Appearance | Solid | [4][5][6] |

| Melting Point | 76-80 °C | [7] |

| Boiling Point (calculated) | 275.7 ± 35.0 °C at 760 mmHg | [7] |

| Density (calculated) | 1.6 ± 0.1 g/cm³ | [7] |

| XlogP (predicted) | 1.4 | [1] |

| SMILES | CC1=NN(C(=C1--INVALID-LINK--[O-])Cl)C | [1] |

| InChI | InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | [1] |

Synthesis and Characterization

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the searched literature, the compound is commercially available and its synthesis is implied through its use as a starting material in other reactions.[9][10] The most logical synthetic route is the nitration of the corresponding precursor, 5-chloro-1,3-dimethyl-1H-pyrazole.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of 5-chloro-1,3-dimethyl-1H-pyrazole (General Method)

This protocol is a generalized procedure based on standard nitration methods for pyrazole derivatives.[11]

-

Preparation of the Nitrating Mixture: Carefully add a stoichiometric amount of fuming nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid with constant stirring.

-

Reaction: Slowly add 5-chloro-1,3-dimethyl-1H-pyrazole to the nitrating mixture while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The crude product may precipitate and can be collected by filtration.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show singlets for the two methyl groups.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons will be influenced by the electron-withdrawing nitro group and the chloro substituent.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-Cl, C=N, and N-O (from the nitro group) stretching vibrations would be expected.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

-

Elemental Analysis: To confirm the elemental composition (C, H, Cl, N).

Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of this compound are not extensively reported in the available literature. However, the broader classes of pyrazole and nitropyrazole derivatives are known to possess a wide range of pharmacological activities.

General Activities of Pyrazole Derivatives

Pyrazole-containing compounds have been reported to exhibit diverse biological effects, including:

Potential Mechanism of Action of Nitro-containing Compounds

The nitro group is a key feature that can influence the biological activity of a molecule. In many cases, nitroaromatic and nitroheterocyclic compounds act as prodrugs that are activated by metabolic reduction of the nitro group.[13] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules like DNA and proteins.

Cytotoxicity of Related Compounds

Studies on other chloro- and nitro-substituted heterocyclic compounds suggest potential for cytotoxicity. For instance, certain chloropyridine derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[14] Similarly, some azole fungicides can induce cytotoxicity associated with increased ROS production.[15]

Signaling Pathways

Due to the lack of specific biological data for this compound, it is not possible to construct an accurate diagram of a specific signaling pathway it might modulate. A generalized workflow for investigating its potential cytotoxic mechanism is presented below.

Caption: A logical workflow to investigate the potential cytotoxic mechanism of the compound.

Conclusion

This compound is a small molecule with potential for further investigation in drug discovery. This guide has summarized its key physicochemical properties and outlined a plausible synthetic and characterization strategy. While specific biological data is currently limited, the known activities of related pyrazole and nitro-containing compounds suggest that this molecule could be a valuable subject for future research, particularly in the areas of oncology and infectious diseases. Further studies are warranted to elucidate its precise mechanism of action and to explore its therapeutic potential.

References

- 1. PubChemLite - this compound (C5H6ClN3O2) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. 13551-73-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

- 6. danabiosci.com [danabiosci.com]

- 7. CAS # 13551-73-0, this compound: more information. [ww.chemblink.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

safety and handling of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Safety and Handling of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials.[4][5][6] Compounds incorporating the pyrazole nucleus have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][7]

This compound is a functionalized pyrazole derivative. The presence of a chloro group, a nitro group, and methyl substituents on the pyrazole core suggests its potential as a reactive intermediate in organic synthesis.[8] Its structural similarity to other bioactive pyrazoles indicates a potential for biological activity, making it a compound of interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the available safety information, handling protocols, and relevant chemical data, primarily based on close structural analogs.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and a close analog is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 13551-73-0 | [9] |

| Molecular Formula | C₅H₆ClN₃O₂ | [9] |

| Molecular Weight | 175.58 g/mol | [9] |

| Boiling Point | 153-155°C (for 5-chloro-1,3-dimethyl-1H-pyrazole) | [10] |

| Purity | ≥97% | [9] |

Safety and Hazard Information

The following table summarizes the GHS hazard classifications and precautionary statements for compounds structurally similar to this compound. It is prudent to handle the target compound with the assumption that it possesses similar or greater hazards.

| Hazard Category | GHS Classification | Precautionary Statements (Representative) | Source |

| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin. | P264, P270, P280, P301+P312, P302+P352+P312 | |

| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P317 | [11] |

| Eye Damage/Irritation | Causes serious eye irritation/damage. | P280, P305+P351+P338, P310 | [11] |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P319 | [11] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | P260, P314 | |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | P273 |

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to standard laboratory safety procedures in a well-ventilated area.[12]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Eyewash stations and safety showers must be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[12]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[14] Wear a lab coat or impervious clothing to prevent skin contact.[12]

-

Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a full-face respirator with appropriate cartridges.[12]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or an area accessible only to authorized personnel.

Accidental Release Measures

-

Minor Spills:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.[12]

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[12][14]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the danger area and prevent entry.

-

Contact emergency services.

-

Do not allow the material to enter drains or waterways.

-

First-Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[12]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[12]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor immediately.[12]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[12]

Disposal

Dispose of this material and its container as hazardous waste.[13] Offer surplus and non-recyclable solutions to a licensed disposal company.[14] Disposal must be in accordance with local, regional, and national regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling this chemical compound.

Caption: Chemical Safety Workflow for this compound.

This guide is intended for informational purposes only and should not be considered a substitute for a formal chemical safety assessment. Always consult the most current safety data sheets and institutional safety protocols before working with any chemical.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chim.it [chim.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. CAS 54454-10-3 | 5-chloro-1,3-dimethyl-1H-pyrazole - Synblock [synblock.com]

- 11. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

An In-depth Technical Guide on the Starting Materials for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a key intermediate in the development of various pharmacologically active compounds. This document details the primary starting materials, outlines two plausible synthetic pathways, and provides detailed experimental protocols for each step. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The introduction of a chloro group at the 5-position and a nitro group at the 4-position of the 1,3-dimethylpyrazole core provides a versatile platform for further chemical modifications, making it a valuable building block for the synthesis of novel drug candidates. This guide focuses on the accessible starting materials and synthetic routes to obtain this important intermediate.

Primary Starting Materials

The synthesis of this compound predominantly commences from readily available and cost-effective starting materials. The key precursors are outlined in the table below.

| Starting Material | Chemical Structure | Key Properties |

| Ethyl acetoacetate | CH₃COCH₂COOC₂H₅ | Colorless liquid, bp: 180 °C |

| Methylhydrazine | CH₃NHNH₂ | Colorless liquid, bp: 87.5 °C |

| Phosphorus oxychloride | POCl₃ | Colorless to yellowish fuming liquid, bp: 105.8 °C |

| Nitric acid | HNO₃ | Colorless, highly corrosive liquid |

| Sulfuric acid | H₂SO₄ | Colorless, viscous, and highly corrosive liquid |

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound, both originating from the formation of a 1,3-dimethyl-5-pyrazolone intermediate.

Route A: Chlorination followed by Nitration

This pathway involves the initial formation of the pyrazolone ring, followed by chlorination at the 5-position and a subsequent nitration at the 4-position.

Route B: Nitration followed by Chlorination

Alternatively, the pyrazolone intermediate can first be nitrated at the 4-position, followed by a chlorination step to yield the final product.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Synthesis of 1,3-Dimethyl-5-pyrazolone (Intermediate I)

This initial step involves the cyclization of ethyl acetoacetate with methylhydrazine to form the pyrazolone ring.

Protocol:

-

To a solution of ethyl acetoacetate (0.077 mol) in 20 mL of ethanol in a round-bottom flask, add methylhydrazine (0.19 mol) dropwise under an ice bath (0 °C).

-

After the addition is complete, reflux the mixture at 78 °C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Wash the resulting solid with anhydrous ethanol to obtain 1,3-dimethyl-5-pyrazolone.

Quantitative Data:

| Product | Form | Purity | Yield | Reference |

| 1,3-dimethyl-5-pyrazolone | Light yellow solid | 95% | 100% | [1] |

Route A: Chlorination and Nitration

This step utilizes a Vilsmeier-Haack type reaction for the chlorination of the pyrazolone.

Protocol:

-

In a three-neck flask, add N,N-dimethylformamide (DMF) (18 mL).

-

Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (54 mL) dropwise.

-

Allow the mixture to warm to room temperature.

-

Add 1,3-dimethyl-5-pyrazolone (0.08 mol) to the mixture.

-

Heat the reaction mixture to 90 °C for 1 hour.[1]

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous phase with ethyl acetate.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-chloro-1,3-dimethyl-1H-pyrazole.

The final step in Route A is the nitration of the chlorinated pyrazole.

Protocol:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0 °C, add 5-chloro-1,3-dimethyl-1H-pyrazole slowly while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice.

-

Filter the precipitated solid, wash with cold water, and dry to obtain this compound.

Route B: Nitration and Chlorination

This step involves the direct nitration of the pyrazolone ring.

Protocol:

-

Dissolve 1,3-dimethyl-5-pyrazolone in concentrated sulfuric acid at a low temperature.

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

Stir the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry to obtain 1,3-dimethyl-4-nitro-1H-pyrazol-5-one.

The final step in Route B is the chlorination of the nitrated pyrazolone.

Protocol:

-

Treat 1,3-dimethyl-4-nitro-1H-pyrazol-5-one with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially in the presence of a base or a solvent like DMF.

-

Heat the reaction mixture under reflux for a specified period.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to yield this compound.

Concluding Remarks

This technical guide has outlined the essential starting materials and two viable synthetic pathways for the preparation of this compound. The provided experimental protocols, based on established chemical literature, offer a solid foundation for researchers and scientists in the field of drug discovery and development. The choice between Route A and Route B may depend on the availability of reagents, reaction conditions, and desired purity of the final product. Further optimization of the reaction parameters may be necessary to achieve higher yields and purity on a larger scale. The versatility of the target compound as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a versatile building block in modern organic synthesis. The presence of a nitro group at the C4 position and a chloro group at the C5 position of the pyrazole ring activates the molecule for various transformations, making it a valuable precursor for the synthesis of diverse functionalized pyrazole derivatives with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a key intermediate for the introduction of various functionalities onto the pyrazole core. The electron-withdrawing nature of the nitro group significantly activates the C5-chloro substituent towards nucleophilic aromatic substitution (SNAr) . This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Furthermore, the chloro-substituent enables palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, providing a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex biaryl and heteroaryl structures.

The resulting functionalized 4-nitropyrazoles can be further elaborated. For instance, the nitro group can be reduced to an amino group, which can then be derivatized to introduce additional diversity and to construct fused heterocyclic systems. This versatility makes this compound a valuable scaffold for the generation of compound libraries for drug discovery, particularly in the area of kinase inhibitors , where the pyrazole motif is a well-established pharmacophore.[1][2][3]

Key Reactions and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The C5-chloro atom of this compound is highly susceptible to nucleophilic displacement due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the efficient synthesis of a variety of 5-substituted pyrazole derivatives.

This protocol describes the reaction with a generic primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 - 2.0 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., DMF, DMSO, acetonitrile, or THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous solvent.

-

Add the base to the stirred solution.

-

Add the amine to the reaction mixture.

-

The reaction mixture is then stirred at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) has formed, remove it by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is then subjected to an aqueous workup. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The final product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative Examples):

The following table provides representative data for the amination of analogous 5-chloro-4-nitropyrazoles, which can be used as a starting point for optimizing reactions with this compound.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 80 | 4 | 85-95 |

| Piperidine | Cs₂CO₃ | Acetonitrile | 60 | 6 | 80-90 |

| Aniline | Et₃N | DMSO | 100 | 12 | 70-85 |

| Benzylamine | K₂CO₃ | THF | Reflux | 8 | 75-90 |

dot

Caption: Workflow for Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in creating complex molecular architectures.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid (or boronic acid pinacol ester) (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

-

Ligand (if required by the catalyst, e.g., XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating source (oil bath or microwave reactor)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk flask or microwave vial, add this compound, the boronic acid derivative, the palladium catalyst, any additional ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 120 °C. Microwave irradiation can often significantly reduce reaction times.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

The following table provides representative data for the Suzuki-Miyaura coupling of analogous chloropyrazoles.

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-90 |

| 3-Pyridylboronic acid | XPhos Pd G2 (2) | Cs₂CO₃ | Dioxane | 100 | 6 | 80-95 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 120 | 10 | 65-80 |

dot

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Application in the Synthesis of Bioactive Molecules

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in drugs with a wide range of biological activities.[5] In particular, substituted pyrazoles are prominent in the development of protein kinase inhibitors .[1][2][3][6] The ability to readily functionalize the 5-position of the this compound core through SNAr and Suzuki coupling reactions makes it an ideal starting material for generating focused libraries of potential kinase inhibitors.

The general strategy involves:

-

Functionalization at C5: Introduction of diverse aryl, heteroaryl, or amino substituents using the protocols described above.

-

Reduction of the Nitro Group: The 4-nitro group can be reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl).

-

Derivatization of the 4-Amino Group: The resulting 4-aminopyrazole can be further functionalized through acylation, sulfonylation, or condensation reactions to build more complex structures, including fused heterocyclic systems.

dot

Caption: Synthetic Strategy for Kinase Inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its activated C5-chloro position allows for efficient functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These characteristics make it an excellent starting material for the synthesis of diverse and complex pyrazole derivatives for applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chemical Reactions Involving 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole. The information is intended to guide researchers in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a reactive chloro group at the C5 position and a nitro group at the C4 position allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the chloro substituent for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, opening pathways to further functionalization and the synthesis of fused heterocyclic systems. This document details protocols for nucleophilic substitution with amino acids and hydrazine, as well as a subsequent reductive cyclization to form pyrazolo[3,4-b]pyrazinones.

Key Chemical Reactions and Applications

Two primary types of reactions involving this compound are highlighted:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position can be displaced by various nucleophiles. This application note focuses on the reaction with α-amino acids and hydrazine.

-

Reduction of the Nitro Group: The nitro group at the C4 position can be reduced to a primary amine. This transformation is a key step in the synthesis of fused pyrazole derivatives, such as pyrazolopyrazinones.

These reactions are instrumental in the synthesis of complex heterocyclic scaffolds that are of significant interest in drug discovery due to their diverse biological activities.[1]

Application Note 1: Synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids via Nucleophilic Aromatic Substitution

This section details the direct interaction of this compound with various D,L-α-amino acids. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of the amino acid displaces the chlorine atom on the pyrazole ring.

Experimental Protocol

A general procedure for the synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids is as follows:

-

A mixture of this compound (1.0 eq), the corresponding D,L-α-amino acid (2.0 eq), and sodium bicarbonate (NaHCO3) (3.0 eq) is prepared in a solvent mixture of ethanol and water.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 4-5 days.[1]

-

Upon completion, the resulting yellow solution is first extracted with dichloromethane to remove any unreacted starting material.

-

The aqueous layer is then separated and acidified with 3N HCl to a pH of 6-7 to precipitate the product.[1]

-

The solid product is collected by filtration, washed with water, and dried.

Quantitative Data

| Amino Acid (R-group) | Product | Reaction Time (days) | Yield (%) |

| Glycine (-H) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)glycine | 4 | 75 |

| Alanine (-CH3) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)alanine | 4 | 72 |

| Valine (-CH(CH3)2) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)valine | 5 | 70 |

| Leucine (-CH2CH(CH3)2) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)leucine | 5 | 68 |

| Phenylalanine (-CH2Ph) | N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)phenylalanine | 5 | 78 |

| Proline | 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)proline | 4 | 80 |

Data extracted from K. A. Abu Safieh et al., Z. Naturforsch. 2011, 66b, 1135–1140.[1]

Application Note 2: Synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones via Reductive Lactamization

The N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids synthesized in the previous step can undergo reductive lactamization to form bicyclic pyrazolo[3,4-b]pyrazin-5(4H)-ones. This transformation involves the catalytic hydrogenation of the nitro group to an amino group, which then undergoes spontaneous intramolecular cyclization (lactamization) with the carboxylic acid moiety.

Experimental Protocol

A general procedure for the synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones is as follows:

-

The N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid is dissolved in a suitable solvent such as methanol or ethanol.

-

A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to catalytic hydrogenation with hydrogen gas (H2) at atmospheric pressure.

-

The reaction proceeds with the reduction of the nitro group, followed by spontaneous lactamization and subsequent air-oxidation of the intermediate to yield the final product.[1]

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data

| Starting Material | Product | Yield (%) |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)glycine | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 80 |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)alanine | 6-methyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 78 |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)valine | 6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 75 |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)leucine | 6-isobutyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 73 |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)phenylalanine | 6-benzyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one | 82 |

| 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)proline | 1,3-dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one | 85 |

Data extracted from K. A. Abu Safieh et al., Z. Naturforsch. 2011, 66b, 1135–1140.[1]

Application Note 3: Synthesis of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

This protocol describes the hydrazinolysis of this compound to produce 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. This reaction is a nucleophilic aromatic substitution where hydrazine displaces the chloride.

Experimental Protocol

-

To a solution of this compound (5 mmol) in 30 mL of absolute ethanol, add hydrazine hydrate (excess).

-

Stir the mixture at ambient temperature for approximately 15 minutes.

-

Heat the reaction mixture to reflux using a water bath for about 2 hours.[2]

-

Remove the solvent in vacuo to dryness.